molecular formula C21H25FN2O3S B11351648 N-(2,4-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,4-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11351648
M. Wt: 404.5 g/mol
InChI Key: KVVCXZGBXNNYTG-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a carboxamide group, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the sulfonyl group, and the attachment of the carboxamide group. Common reagents used in these reactions include various sulfonyl chlorides, amines, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide
  • 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-, (2S)-

Uniqueness

N-(2,4-dimethylphenyl)-1-[(2-fluorobenzyl)sulfonyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-[(2-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O3S/c1-15-7-8-20(16(2)13-15)23-21(25)17-9-11-24(12-10-17)28(26,27)14-18-5-3-4-6-19(18)22/h3-8,13,17H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

KVVCXZGBXNNYTG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3F)C

Origin of Product

United States

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